molecular formula C13H10Cl2N2O4S B2400929 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 732272-32-1

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2400929
CAS No.: 732272-32-1
M. Wt: 361.19
InChI Key: XHSGHQFUUHUXGG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂N₂O₄S and a molecular weight of 361.2 g/mol . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with dichloro and sulfamoyl groups, as well as a pyridin-2-ylmethyl moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent introduction of the dichloro and sulfamoyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSGHQFUUHUXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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